3',5'-di-O-benzoyl thymidine

Description

General Principles of Nucleoside Modification in Organic Synthesis

Nucleoside modification involves the chemical alteration of either the sugar moiety or the nucleobase to create analogues with desired properties. bldpharm.com These modifications can enhance biological activity, improve stability against enzymatic degradation, or introduce specific functionalities for probing biological processes. bldpharm.comfrontiersin.org A primary challenge in nucleoside chemistry is achieving regioselectivity, given the presence of multiple hydroxyl groups on the sugar and reactive sites on the nucleobase. nih.gov Synthetic strategies often rely on the temporary masking of certain functional groups to direct reactions to a specific site. nih.gov

The Significance of Hydroxyl Group Protection in Synthetic Nucleic Acid Chemistry

Strategic Placement of Protecting Groups

The selective protection of the 5'- and 3'-hydroxyl groups is fundamental to the stepwise synthesis of oligonucleotides. umich.edu The 5'-hydroxyl, being a primary alcohol, is generally more reactive and sterically less hindered than the secondary 3'-hydroxyl group, allowing for a degree of selective protection. umich.edu In the predominant 3' to 5' direction of synthesis, the 5'-hydroxyl group is protected with a temporary or transient group that can be removed before each coupling step, while the 3'-hydroxyl is often attached to a solid support, which acts as a permanent protecting group throughout the synthesis. umich.educitizendium.org

Orthogonal Protection Schemes in Nucleoside Synthesis

Orthogonal protection is a powerful strategy that employs multiple protecting groups, each of which can be removed under specific conditions without affecting the others. nih.govjocpr.com This allows for the sequential deprotection and modification of different functional groups within the same molecule. jocpr.com For example, an acid-labile group might protect the 5'-hydroxyl, a base-labile group could protect the exocyclic amine of the nucleobase, and a fluoride-labile group might protect the 2'-hydroxyl in ribonucleosides. umich.edu This approach provides precise control over the synthetic route, which is essential for constructing complex molecules like modified oligonucleotides. nih.govjocpr.com The use of the 9-fluorenylmethoxycarbonyl (Fmoc) group for 5'-O-protection and 4-methoxytetrahydropyran-4-yl for 2'-O-protection is a classic example of an orthogonal system in oligoribonucleotide synthesis. umich.edu

Historical Development of Benzoyl Protecting Groups in Deoxyribonucleoside Synthesis

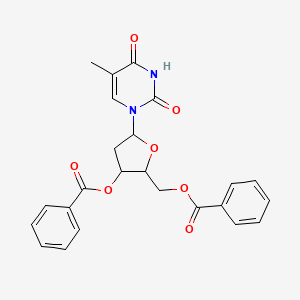

Benzoyl groups have a long history as reliable protecting groups in nucleoside chemistry. H. Gobind Khorana and his team were pioneers in introducing benzoyl groups to protect the exocyclic amines of deoxyadenosine (B7792050) and deoxycytidine during their groundbreaking work on the chemical synthesis of DNA in the late 1950s. biosearchtech.com These acyl-based protecting groups proved to be stable to the conditions of oligonucleotide synthesis while being removable at the final deprotection step. citizendium.orgbiosearchtech.com The use of benzoyl groups extended to the protection of hydroxyl functions as well. The compound 3',5'-di-O-benzoylthymidine serves as a key intermediate where both the 3' and 5' hydroxyls are protected, allowing for modifications at other positions, such as the O4 position of the thymine (B56734) base. tandfonline.com The benzoyl groups are typically introduced using benzoyl chloride in the presence of a base like pyridine (B92270).

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-benzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O7/c1-15-13-26(24(30)25-21(15)27)20-12-18(33-23(29)17-10-6-3-7-11-17)19(32-20)14-31-22(28)16-8-4-2-5-9-16/h2-11,13,18-20H,12,14H2,1H3,(H,25,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKWLBSAKXIYKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 ,5 Di O Benzoyl Thymidine

Direct Acylation Approaches for Selective Dibenzoylation

Direct acylation of thymidine (B127349) presents a more atom-economical and efficient route to 3',5'-di-O-benzoyl thymidine compared to multi-step protection-deprotection strategies. These methods can be broadly categorized into chemical and enzymatic protocols, each offering distinct advantages in terms of selectivity and reaction conditions.

Chemical Benzoylation Protocols

Chemical methods for the dibenzoylation of thymidine often rely on the use of benzoyl chloride or other benzoylating agents in controlled reaction environments to favor acylation at the 3' and 5' hydroxyl groups.

The direct treatment of thymidine with benzoyl chloride is a common method for preparing this compound. The reaction is typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride byproduct. For instance, thymidine can be reacted with benzoyl chloride in pyridine (B92270). oup.comnih.gov In one procedure, dissolving thymidine in a mixture of pyridine and acetonitrile (B52724) followed by the dropwise addition of benzoyl chloride at room temperature under an inert atmosphere for 24 hours can yield the desired product. Another approach involves cooling a solution of thymidine in dry pyridine to -5°C before adding lauroyl chloride, a similar acyl chloride. nih.gov

A study detailed the synthesis of 5'-O-(4,4'-dimethoxytrityl)-3'-O-benzoyl-2'-fluorothymidine by reacting the starting nucleoside with benzoyl chloride in pyridine in an ice bath for 3 hours. oup.com After reaction completion, the mixture is typically worked up by extraction with an organic solvent like chloroform (B151607) and washed with aqueous solutions to remove impurities. oup.com

Table 1: Benzoylation of Thymidine Derivatives with Benzoyl Chloride

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

| Thymidine | Benzoyl chloride | Pyridine/Acetonitrile | Room temperature, 24h | N3-benzoylthymine | Up to 98% | |

| 5'-O-(4,4'-dimethoxytrityl)-2'-fluorothymidine | Benzoyl chloride | Pyridine | Ice bath, 3h | 5'-O-(4,4'-dimethoxytrityl)-3'-O-benzoyl-2'-fluorothymidine | Not specified | oup.com |

| Lauroyl derivative of thymidine | 4-t-butyl benzoyl chloride | Dry Pyridine | -5°C | 3´-O-(4-t-Butylbenzoyl)-5´-O-(lauroyl)thymidine | Not specified | nih.gov |

The Mitsunobu reaction provides a powerful method for the selective conversion of primary and secondary alcohols, making it applicable for the directed benzoylation of thymidine. organic-chemistry.org This reaction typically involves an alcohol, a nucleophile (in this case, benzoic acid), a phosphine (B1218219) (like triphenylphosphine), and an azodicarboxylate (such as diethyl azodicarboxylate - DEAD). organic-chemistry.org The reaction proceeds with a clean inversion of stereochemistry at the alcohol center. organic-chemistry.org

While the Mitsunobu reaction is highly effective, it can sometimes be challenging to remove the triphenylphosphine (B44618) oxide and reduced azodicarboxylate byproducts. organic-chemistry.org The synthesis of double-headed nucleosides has been achieved using a Mitsunobu reaction with N3-(benzyloxymethyl)thymine. beilstein-journals.org

The choice of amine additive can significantly influence the rate and regioselectivity of the acylation of nucleosides. man.poznan.pl 4-(Dimethylamino)pyridine (DMAP) is a highly efficient acylation catalyst that can dramatically increase reaction rates compared to pyridine alone. highfine.com

Studies have shown that in the presence of DMAP, the acylation of thymidine occurs chemoselectively on the hydroxyl groups of the sugar moiety. man.poznan.pl For instance, the benzoylation of various nucleosides has been successfully carried out using benzoyl cyanide in pyridine with a catalytic amount of DMAP. researchgate.net This method demonstrated good chemoselectivity for the hydroxyl groups over the amino group of the nucleobase. researchgate.net In one specific example, treating thymidine with benzoyl cyanide in the presence of pyridine and DMAP afforded 3',5'-di-O-benzoylthymidine in 94% yield. researchgate.net

In contrast, using a mixture of triethylamine (B128534) (TEA) and pyridine can promote acylation of the thymine (B56734) residue itself. man.poznan.pl The benzoylation of the 5'-OH group of thymidine is much faster in the presence of TEA and/or pyridine compared to pivaloylation. man.poznan.pl However, using TEA with benzoyl chloride in acetonitrile can lead to a mixture of products due to competitive acylation on the ribose moiety. man.poznan.pl The use of pyridine as a solvent is known to favor benzoylation on the sugar moiety of nucleosides. man.poznan.pl

Table 2: Effect of Amine Additives on Thymidine Benzoylation

| Amine Additive | Acylating Agent | Solvent | Outcome | Reference |

| DMAP | Benzoyl cyanide | Pyridine | Selective O-acylation, 94% yield of 3',5'-di-O-benzoylthymidine | researchgate.net |

| Triethylamine/Pyridine | Pivaloyl chloride | Acetonitrile | Promotes N3-acylation of the thymine residue | man.poznan.pl |

| Triethylamine | Benzoyl chloride | Acetonitrile | Heterobase-benzoylated derivative as main product with other byproducts | man.poznan.pl |

| Pyridine | Benzoyl chloride | Pyridine | Favors benzoylation on the sugar moiety | man.poznan.pl |

Enzymatic Regioselective Acylation

Enzymatic methods offer a green and highly selective alternative to chemical synthesis, often proceeding under mild conditions without the need for protecting groups. nih.govresearchgate.net

Lipases, particularly Candida antarctica lipase (B570770) B (CAL-B), have demonstrated excellent regioselectivity for the 5'-hydroxyl group of nucleosides. nih.govscispace.com This selectivity is attributed to the specific binding of the nucleoside in the enzyme's active site. nih.govscispace.com CAL-B catalyzes the acylation of thymidine, favoring the less hindered 5'-position. nih.govscispace.com

The regioselective acylation of thymidine at the 5'-hydroxyl has been achieved in nearly anhydrous acetonitrile using lipase from Candida antarctica. scispace.com Research has shown that CAL-B can catalyze the regioselective acylation of 5-azacytidine (B1684299) with high conversion rates and selectivity when using co-solvent mixtures. nih.gov While direct enzymatic synthesis of this compound is less commonly reported in a single step, the high 5'-selectivity of lipases like CAL-B makes them valuable for preparing 5'-O-acylated intermediates, which can then be further functionalized at the 3'-position.

Table 3: Enzymatic Acylation of Nucleosides

| Enzyme | Substrate | Acyl Donor | Solvent | Key Finding | Reference |

| Candida antarctica lipase B (CAL-B) | Thymidine | Oxime esters | Not specified | Favors acylation of the 5'-position by up to 80-fold over the 3'-position | nih.govscispace.com |

| Candida antarctica lipase | Thymidine | Not specified | Nearly anhydrous CH3CN | Regioselective acylation at the 5'-hydroxyl | scispace.com |

| Thermomyces lanuginosus lipase | 2'-deoxynucleosides | Not specified | Not specified | Excellent 5'-regioselectivities (94->99%) | nih.gov |

| Pseudomonas aeruginosa lipase | Thymidine | Butanoic anhydride (B1165640) | THF | Formation of 3'-O-butanoylated thymidine in 89% yield | google.com |

Biocatalytic Approaches in O-Acylation of Nucleosides

The use of enzymes, or biocatalysts, offers a green and highly selective alternative to traditional chemical methods for the acylation of nucleosides. tandfonline.com Lipases, in particular, have demonstrated significant utility in these transformations.

Detailed Research Findings:

Enzymes exhibit remarkable regioselectivity, often favoring acylation at the primary 5'-hydroxyl group over the secondary 3'-hydroxyl group of the nucleoside sugar moiety. This selectivity is crucial for minimizing the need for extensive protecting group strategies.

Candida antarctica Lipase B (CAL-B): CAL-B is a widely used lipase that catalyzes the regioselective acylation of thymidine. nih.govscispace.com Studies have shown that CAL-B favors acylation at the 5'-position by as much as 80-fold compared to the 3'-position. nih.govscispace.com This preference is attributed to the enzyme's active site, where the thymine base can fit into a hydrophobic pocket, leading to a more stable transition state for 5'-acylation. nih.gov

Pseudomonas Cepacia Lipase (PCL): Recent research has highlighted the use of PCL for selective acylation and deacylation reactions on the secondary hydroxyl groups of nucleosides, further expanding the biocatalytic toolkit. tandfonline.com

Other Lipases: Other lipases, such as those from Candida rugosa and Pseudomonas aeruginosa, have also been employed in the acylation of nucleosides using various acylating agents like acid anhydrides. google.com The choice of lipase and solvent system can significantly influence the efficiency and selectivity of the reaction. google.com For instance, Pseudomonas aeruginosa lipase in a mixture of DMF and THF has been found to be highly efficient and selective. google.com

The table below summarizes the use of different lipases in nucleoside acylation:

Interactive Data Table: Lipase-Catalyzed Acylation of Nucleosides| Lipase Source | Acylating Agent | Solvent | Selectivity | Reference |

| Candida antarctica (CAL-B) | Oxime esters, non-activated esters | Not specified | Favors 5'-position up to 80-fold | nih.govscispace.com |

| Pseudomonas cepacia | Not specified | Not specified | Selective for secondary hydroxyls | tandfonline.com |

| Pseudomonas aeruginosa | Acid anhydrides (e.g., butanoic anhydride) | DMF/THF | 3'-OH selectivity | google.com |

| Theremomyces lanuginosus (Lipozyme® TL IM) | Vinyl benzoate (B1203000), benzoic anhydride | Toluene | 2'-OH over 3'-OH in secouridine | tandfonline.com |

Biocatalytic methods represent a significant advancement in sustainable chemistry, offering high selectivity under mild reaction conditions and reducing the environmental impact associated with conventional synthetic methods. nih.govnih.gov

Multi-Step Synthetic Routes and Derivatization from Precursors

The synthesis of this compound and its analogs often involves multi-step sequences starting from readily available precursors. These routes allow for the introduction of various modifications to the sugar or base moieties.

One approach involves the derivatization of already modified thymidine nucleosides. For instance, 3',5'-di-O-benzoyl-4'-C-hydroxymethylthymidine can serve as a precursor. This compound can be synthesized in a multi-step process from 3'-O-(tert-butyldimethylsilyl)-4'-C-hydroxymethylthymidine. researchgate.netcas.cz The protected hydroxymethylthymidine derivative can then undergo oxidation using reagents like pyridinium (B92312) dichromate to yield 3',5'-di-O-benzoylthymidine-4'-C-carboxylic acid. researchgate.netcas.cz While this specific example leads to a C4'-modified nucleoside, the principle of using a protected, functionalized thymidine derivative highlights a common strategy in nucleoside synthesis.

A common strategy for modifying the sugar moiety of nucleosides involves the use of tosylate intermediates. In one method, 2'-deoxy-β-D-thymidine is treated with p-toluenesulfonyl chloride in anhydrous pyridine to produce 3,5-di-O-p-toluenesulfonyl-β-D-thymidine. google.com This intermediate can then undergo a reaction with a nucleophile, such as potassium benzoate in DMF, which displaces the tosylate groups to form 3',5'-di-O-benzoyl-β-L-thymidine. google.com This process not only introduces the benzoyl protecting groups but can also achieve an inversion of stereochemistry at the sugar, leading to L-nucleoside analogues. google.com

The formation of the N-glycosidic bond between the nucleobase and the sugar is a critical step in nucleoside synthesis. A widely used method is the Vorbrüggen glycosylation, which often employs silylated nucleobases. researchgate.net In this approach, a silylated thymine, such as 2,4-bis(trimethylsilyloxy)-5-methylpyrimidine, is reacted with a protected sugar derivative bearing a suitable leaving group. nih.govorgsyn.org

For the synthesis of fluorinated nucleoside analogs, a common precursor is 2'-deoxy-2-fluoro-arabinofuranosyl bromide, often protected with benzoyl groups at the 3' and 5' positions. nih.govijcrr.com The condensation of silylated thymine with 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide can yield the β-anomer of the protected fluorinated nucleoside. nih.govijcrr.com Subsequent deprotection of the benzoyl groups affords the final 2'-fluoro-nucleoside analog. mdpi.comnih.gov This methodology is crucial for the synthesis of various antiviral and anticancer agents. mdpi.com

Table of Glycosylation Reaction Components

| Silylated Base | Sugar Precursor | Product Type | Reference |

| 2,4-bis-O-(trimethylsilyl)thymine | 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-d-arabinofuranosyl bromide | 1-(2-Deoxy-2-fluoro-3,5-di-O-benzoyl-β-d-arabinofuranosyl)-thymine | nih.gov |

| Silylated thymine | 2,3,5-O-tribenzoyl-1-O-acetyl-β-L-ribofuranose derivative | Protected L-FMAU | nih.gov |

| Silylated thymine | 1,3,5-O-Tribenzoyl-2-O-[(3-trifluoromethyl)benzoyl]-α-D-ribofuranose | 3',5'-Di-O-benzoyl-2'-O-[(3-trifluoromethyl)benzoyl]-5-methyluridine | orgsyn.org |

Photochemical reactions offer unique pathways for the synthesis and modification of nucleosides, often proceeding under mild conditions. publish.csiro.aumit.edu A key application is the selective deoxygenation of hydroxyl groups on the sugar ring. mit.edu

This strategy can be used to prepare 2'-deoxynucleosides from ribonucleoside precursors. researchgate.netorgsyn.org The 2'-hydroxyl group is first derivatized with a photolabile protecting group, such as a m-(trifluoromethyl)benzoyl group. orgsyn.org This group not only serves as a directing group for stereoselective glycosylation but can also be selectively removed via a photo-induced electron-transfer (PET) reaction. orgsyn.orgmit.edu Irradiation in the presence of an electron donor, like 9-methylcarbazole, leads to the deoxygenation at the 2'-position. orgsyn.org This approach has been successfully implemented in continuous flow photochemical reactors, significantly improving reaction efficiency and selectivity. publish.csiro.aumit.edu

Furthermore, photochemical transformations can directly alter the nucleobase itself. For example, irradiation of 5-ethyldeoxyuridine at 254 nm can convert it to deoxyuridine through photohydration and subsequent elimination of ethanol (B145695). nih.gov In another instance, a cytidine (B196190) derivative was photochemically converted to a thymidine analog via an intramolecular [2+2]-cycloaddition reaction, demonstrating the power of photochemistry to effect complex transformations. nih.gov

Innovations in Synthetic Protocols

The field of nucleoside synthesis is continually evolving, with a focus on developing more step-efficient, scalable, and environmentally friendly methods. nih.govresearchgate.net Recent innovations often lie at the interface of chemical synthesis and biocatalysis. nih.govresearchgate.net

One area of innovation is the development of de novo synthesis strategies for C4'-modified nucleoside analogues from acyclic precursors, which can be significantly shorter than traditional linear syntheses. nih.govnih.gov Flow chemistry is another major advancement, enabling safer and more efficient execution of hazardous or inefficient batch reactions, such as certain photochemical deoxygenations and C-glycosylations. nih.govpublish.csiro.aumit.edubeilstein-journals.org

The integration of biocatalytic steps into chemical synthesis pathways is a powerful approach. For example, a chemoenzymatic route to the antiviral drug Molnupiravir begins with a lipase-catalyzed selective acylation of ribose, followed by an enzyme cascade to install the uridine (B1682114) nucleobase. nih.gov Such integrated strategies harness the advantages of both worlds: the selectivity and mild conditions of enzymes and the broad reaction scope of chemical synthesis. nih.govresearchgate.net These innovative approaches are crucial for accessing novel nucleoside chemical space and for the sustainable production of high-value nucleoside-based therapeutics. nih.govresearchgate.net

Mechanochemical Synthesis for Nucleoside Derivatization

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful, green alternative to traditional solvent-based synthesis. beilstein-journals.orgresearchgate.net This approach, often employing ball milling or grinding, can reduce or eliminate the need for bulk solvents, decrease reaction times, and in some cases, provide access to products that are difficult to obtain through solution-phase methods. beilstein-journals.orgresearchgate.net While the direct mechanochemical synthesis of this compound is not extensively detailed, the principles and applications in nucleoside derivatization demonstrate its significant potential.

Mechanochemical methods have been successfully applied to the regioselective protection of nucleoside hydroxyl groups. An early example involved the regioselective 5'-tritylation of thymidine and other ribonucleosides by grinding the reactants in a mortar and pestle. beilstein-journals.org Optimal yields for the 5'-trityl ethers of uridine, adenosine, or thymidine were achieved by hand-grinding the reaction mixture with an excess of the nucleoside for just five minutes in molten tetra-n-butylammonium bromide (TBAB), a technique known as liquid-assisted grinding (LAG). beilstein-journals.org

More advanced applications using ball mills have shown promise for various nucleoside transformations. researchgate.net For instance, the in-situ benzoylation of a persilylated cytosine derivative was achieved by adding benzoic anhydride and a catalytic amount of DMAP to the crude reaction mixture after initial silylation and continuing the milling process. beilstein-journals.org This highlights the potential for multi-step, one-pot mechanochemical procedures. nih.govresearchgate.net The development of mechanochemical protocols for the synthesis of short DNA fragments further underscores the utility of this technique. nih.govchemrxiv.org These processes involve the coupling of phosphoramidite (B1245037) monomers to the 5'-hydroxyl group of nucleosides, oxidation, and deprotection, all within a single reaction vessel, showcasing the efficiency and control achievable under milling conditions. nih.govresearchgate.net

The key advantages of mechanochemistry in this context are the reduction of solvent waste, enhanced reaction rates, and the ability to perform sequential reactions in a one-pot manner, which simplifies purification processes. researchgate.netnih.gov

| Reaction Type | Nucleoside | Reagents | Conditions | Outcome | Reference |

| 5'-O-Tritylation | Thymidine, Uridine, Adenosine | Trityl chloride, DABCO, TBAB | Hand-grinding, 140 °C, 5 min | Regioselective formation of 5'-trityl ethers (up to 86% yield) | beilstein-journals.org |

| Persilylation & In Situ Benzoylation | Cytosine | HMDS, (NH₄)₂SO₄, then Benzoic anhydride, DMAP | Ball milling (LAG) | 2′,3′,5′-tri-O-TBDMS-protected nucleosides, followed by in situ benzoylation | beilstein-journals.org |

| Dinucleotide Synthesis | Various Nucleosides | Phosphoramidite monomers, TBDMS-protected nucleoside, ETT | Ball milling (LAG) | Coupling of monomers to 5'-OH group | researchgate.net |

| H-phosphonate Chemistry | Various Nucleosides | H-phosphonate monomers | Ball milling | Coupling, protection, and deprotection in a one-pot process (up to 65% yield over 3 steps) | nih.gov |

Efficient One-Step and Transient Protection Methods

The "transient protection" method is a particularly elegant one-flask approach for the selective acylation of nucleoside functional groups. acs.org This strategy typically involves the temporary protection of all hydroxyl groups, most commonly as silyl (B83357) ethers, using a reagent like chlorotrimethylsilane (B32843) (TMSCl). tandfonline.comatdbio.com This in-situ protection renders the hydroxyl groups unreactive, allowing for the selective benzoylation of other functionalities, such as the exocyclic amino groups on deoxyadenosine (B7792050) or deoxycytidine. atdbio.com Subsequently, the transient silyl protecting groups are easily removed during aqueous work-up, regenerating the hydroxyls and yielding the desired N-acylated product in a single pot. atdbio.comumich.edu

This concept has been adapted for the regioselective O-acylation of the sugar moiety. A common route to N-protected, 5'-O-acylated nucleosides relies on transient silyl protection to regioselectively apply acyl groups to the nucleobases first. umich.edu While thymidine lacks an exocyclic amine requiring protection, the principles of transient protection are still highly relevant for achieving selective benzoylation at the 3' and 5' hydroxyl positions. For the synthesis of this compound, a direct, one-step approach is often employed. The reaction of thymidine with an excess of an acylating agent, such as benzoyl chloride or benzoic anhydride in pyridine, can lead to the desired di-O-benzoylated product. scielo.br The primary 5'-hydroxyl group is the most reactive and is typically acylated first, followed by the 3'-hydroxyl group. umich.edu

Improvements to these methods focus on reducing the equivalents of reagents and simplifying work-up procedures. An improved transient method for N-benzoylation reduced the amounts of TMSCl and benzoyl chloride to near-stoichiometric quantities, highlighting the efficiency of this approach. tandfonline.com For the direct synthesis of this compound, the reaction can be driven to completion by using a significant excess of benzoic anhydride at an elevated temperature (e.g., 60 °C), followed by a straightforward work-up to isolate the product. scielo.br Such one-pot procedures are highly advantageous as they avoid the isolation of intermediates, thereby saving time and materials. atdbio.com

| Method | Starting Material | Key Reagents | Key Feature | Product | Reference |

| Transient Protection (for N-acylation) | Deoxyadenosine, Deoxycytidine | 1. TMSCl, Pyridine 2. Benzoyl Chloride 3. H₂O | One-pot silylation, acylation, and desilylation. | N-Benzoyl deoxynucleoside | acs.orgatdbio.com |

| Improved Transient Method | Deoxyadenosine, Deoxycytidine | Near-equivalent amounts of TMSCl and Benzoyl Chloride | Reduced reagent quantities, easy work-up. | N-Benzoyl deoxynucleosides in high yields. | tandfonline.com |

| Direct Dibenzoylation | 2'-Deoxy-2'-(substituted)thiothymidine | Benzoic anhydride, Pyridine | One-step acylation of both 3'- and 5'-OH groups. | 3',5'-di-O-benzoyl-2'-(substituted)thiothymidine | scielo.br |

| One-Pot Silylation-Tosylation | Thymidine | 1. TBDMSCl 2. Tosyl chloride | Sequential one-pot protection of 5'-OH and 3'-OH groups. | 5'-O-TBDMS-3'-O-tosyl-thymidine | rsc.org |

Fundamental Role in Oligonucleotide Chemical Synthesis

Intermediate in Phosphoramidite (B1245037) Building Block Synthesis

The phosphoramidite method is the universally adopted strategy for the chemical synthesis of oligonucleotides. wikipedia.org This process involves the sequential addition of protected nucleoside monomers, called phosphoramidites, to a growing oligonucleotide chain that is anchored to a solid support. wikipedia.orgumich.edu The stability and reactivity of these building blocks are paramount, necessitating a sophisticated strategy of using protecting groups to prevent unwanted side reactions. wikipedia.orgumich.edu 3',5'-di-O-benzoyl thymidine (B127349) acts as a precursor in the preparation of these essential building blocks.

The standard phosphoramidite building block used in oligonucleotide synthesis possesses a free 5'-hydroxyl group for chain extension, a protected exocyclic amine on the nucleobase (if present), and a reactive phosphoramidite moiety at the 3'-hydroxyl position. wikipedia.org To create a thymidine phosphoramidite, a precursor nucleoside must have its 5'-hydroxyl group protected (typically with an acid-labile dimethoxytrityl, or DMT, group) while leaving the 3'-hydroxyl group available for phosphitylation. wikipedia.orglibretexts.org

While 3',5'-di-O-benzoyl thymidine has both hydroxyls protected, it serves as a stable, storable intermediate. researchgate.net From this compound, selective deprotection can be performed. For instance, selective enzymatic or chemical removal of the 5'-O-benzoyl group would yield 3'-O-benzoyl thymidine. This mono-protected nucleoside can then be used as the coupling unit that reacts with an incoming phosphoramidite during chain elongation.

Conversely, to prepare the actual phosphoramidite synthon, a different synthetic route starting from thymidine is typically employed where the 5'-hydroxyl is protected with a DMT group. However, the use of benzoyl groups highlights an important principle in oligonucleotide chemistry: the need for a diverse toolkit of protecting groups with different chemical stabilities to enable complex synthetic schemes. umich.eduumich.edu The synthesis of a fully protected phosphoramidite building block from a benzoyl-protected precursor involves reacting the free 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base. researchgate.net

Solid-phase synthesis is an iterative process consisting of four main steps per cycle: deblocking, coupling, capping, and oxidation. wikipedia.orgbiotage.com The chemical stability of the protecting groups on the nucleoside monomer is critical for the success of this cycle. The benzoyl groups on this compound are highly compatible with this protocol.

| Step | Reagent(s) | Purpose | 5'-DMT Group | Benzoyl (Bz) Group | Cyanoethyl (CE) Group |

|---|---|---|---|---|---|

| 1. Deblocking (Detritylation) | Trichloroacetic Acid (TCA) in Dichloromethane | Exposes 5'-OH for next coupling reaction | Removed | Stable | Stable |

| 2. Coupling | Phosphoramidite + Activator (e.g., Tetrazole) | Forms new phosphite (B83602) triester linkage | N/A | Stable | Stable |

| 3. Capping | Acetic Anhydride (B1165640) + N-Methylimidazole | Blocks unreacted 5'-OH groups (failures) | N/A | Stable | Stable |

| 4. Oxidation | Iodine + Water in Pyridine (B92270)/THF | Converts unstable P(III) to stable P(V) | N/A | Stable | Stable |

| Final Deprotection | Aqueous Ammonia (B1221849) | Cleaves oligo from support and removes all remaining protecting groups | N/A | Removed | Removed |

Contribution to the Synthesis of Modified Nucleic Acid Analogs

The versatility of chemical oligonucleotide synthesis allows for the creation of nucleic acid analogs with modified properties, such as enhanced nuclease resistance, improved binding affinity, or the ability to carry labels and other functional moieties. nih.gov Protected intermediates like this compound are instrumental in the multi-step synthetic pathways required to produce these complex molecules.

The synthesis of non-standard oligonucleotides, such as DNA-PNA (peptide nucleic acid) chimeras, often requires orthogonal protection strategies, where different classes of protecting groups can be removed under distinct conditions. umich.edu The benzoyl group, being base-labile, is part of the standard protection scheme and is compatible with the synthesis of many modified structures. oup.com For example, in the synthesis of PNA-DNA chimeras, the benzoyl group has been used to protect the exocyclic amines of PNA monomers, allowing for their seamless integration with standard DNA phosphoramidite chemistry. oup.com

Furthermore, the synthesis of oligonucleotides with modifications at specific internal positions, such as the introduction of a thiol modifier, requires specialized phosphoramidite monomers. mdpi.com The preparation of these complex monomers often starts from protected nucleosides, where benzoyl groups can be used to protect the sugar hydroxyls during the chemical transformations needed to install the desired functional group. mdpi.com The stability of the benzoyl protection allows for a wide range of chemical reactions to be performed on other parts of the nucleoside before it is converted into a phosphoramidite for solid-phase synthesis.

L-Nucleic acids are stereoisomers (mirror images) of natural D-nucleic acids. Oligonucleotides composed of L-nucleotides, sometimes called "Spiegelmers," are not recognized by cellular nucleases, giving them exceptional resistance to degradation in biological systems. beilstein-journals.org This property makes them highly valuable as therapeutic agents, such as aptamers.

The synthesis of L-oligonucleotides utilizes the same phosphoramidite chemistry as standard DNA synthesis, but it starts with the unnatural L-enantiomers of the nucleosides. beilstein-journals.org The preparation of the required L-nucleoside phosphoramidites involves the same protection and phosphitylation steps. A benzoyl-protected L-nucleoside analog, 1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-alpha-L-arabinofuranosyl)thymine, demonstrates the use of this protection strategy in the synthesis of L-series nucleoside analogs. The benzoyl groups protect the 3' and 5' hydroxyls of the L-sugar, enabling its conversion into a building block suitable for incorporation into nuclease-resistant oligonucleotides.

Benzoyl Group Deprotection Strategies in Context of Nucleoside Chemistry

Chemoselective Removal of Benzoyl Moieties

Chemoselectivity in deprotection is crucial to preserve other sensitive functionalities within a complex molecule like a nucleoside. The ability to remove a benzoyl group from a hydroxyl function while leaving another protecting group, or even another benzoyl group at a different position, intact is a key synthetic challenge.

The primary method for the removal of benzoyl groups from the hydroxyl and exocyclic amino groups of nucleosides is through base-catalyzed hydrolysis or ammonolysis. libretexts.org This lability to basic conditions is a cornerstone of its utility in oligonucleotide synthesis. libretexts.org

The mechanism of base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the benzoyl ester. This forms a tetrahedral intermediate, which then collapses to release the alkoxide (the deprotected hydroxyl group) and benzoic acid. In the case of ammonolysis, ammonia (B1221849) acts as the nucleophile, leading to the formation of benzamide (B126) as a byproduct. Concentrated ammonium (B1175870) hydroxide is a widely used reagent for this purpose, often in a mixture with an organic solvent like methanol (B129727) or ethanol (B145695) to ensure solubility. umich.edugoogle.com The reaction is typically carried out at room temperature or with gentle heating to drive it to completion. nih.gov

The rate of this cleavage is influenced by several factors, including the nature of the base, the solvent system, and the electronic and steric environment of the benzoyl group. umich.edu For instance, the use of sodium methoxide (B1231860) in methanol is a common method for the complete debenzoylation of hydroxyl groups. researchgate.net Studies have shown that the rate of deacylation can be significantly faster for N-acyl derivatives of deoxycytidine compared to those of deoxyadenosine (B7792050) or deoxyguanosine. umich.edu Furthermore, steric hindrance around the benzoyl group can slow down the rate of hydrolysis; for example, N-benzoyl nucleosides hydrolyze significantly faster than N-(2,4-dimethyl)benzoyl nucleosides. umich.edu

A detailed study on the selective deprotection of fully benzoylated nucleoside derivatives demonstrated that by carefully controlling the concentration of ammonia in methanol and the reaction temperature, it is possible to achieve selective debenzoylation of secondary hydroxyl groups. researchgate.net For instance, using a defined concentration of ammonia in methanol allowed for the selective removal of benzoyl groups at the 2' and 3' positions of a nucleoside, leaving the 5'-O-benzoyl group intact. researchgate.net

Table 1: Conditions for Base-Labile Benzoyl Cleavage

| Reagent | Conditions | Application | Reference |

|---|---|---|---|

| Ammonium Hydroxide (aq) | Room temperature to 55°C | Standard deprotection in oligonucleotide synthesis. | nih.govnih.gov |

| Sodium Methoxide in Methanol | Room temperature | Complete removal of O-benzoyl groups. | researchgate.net |

| Potassium Carbonate in Methanol | Room temperature | Mild deprotection conditions. | nih.govnih.gov |

| Ammonia in Methanol | Room temperature | Selective deprotection of secondary hydroxyls. | researchgate.net |

While basic conditions are standard for O-debenzoylation, the development of neutral deprotection methods, particularly for N-benzoyl groups, offers significant advantages by avoiding potential side reactions associated with strong bases. One such method involves heating N-benzoylated thymidine (B127349) and uridine (B1682114) derivatives with benzyl (B1604629) alcohol to effect de-N-benzoylation under neutral conditions. researchgate.net This approach provides a valuable alternative when base-sensitive groups are present elsewhere in the molecule.

Chemical Transformations and Derivatizations of 3 ,5 Di O Benzoyl Thymidine

Modification of the Carbohydrate Moiety

The carbohydrate portion of 3',5'-di-O-benzoyl thymidine (B127349) is a primary target for structural modifications aimed at altering the nucleoside's conformational properties and biological activity.

Formation of C-4' Carboxylic Acid Derivatives

The synthesis of thymidine analogs with a carboxylic acid group at the C-4' position has been explored to create novel nucleoside structures. A key pathway to these derivatives involves the oxidation of a C-4' hydroxymethyl group.

The process begins with a multi-step synthesis to prepare the necessary precursor, 3',5'-di-O-benzoyl-4'-C-hydroxymethylthymidine. researchgate.net This intermediate is then subjected to oxidation using pyridinium (B92312) dichromate, which successfully converts the primary alcohol at the C-4' position into a carboxylic acid, yielding 3',5'-di-O-benzoylthymidine-4'-C-carboxylic acid. researchgate.net Subsequent removal of the benzoyl protecting groups through debenzoylation affords the free thymidine-4'-C-carboxylic acid. researchgate.net This protected carboxylic acid derivative can be further modified; for instance, reaction with 1,1'-carbonyldiimidazole (B1668759) generates a reactive imidazolide (B1226674) intermediate. researchgate.net This intermediate can then be treated with various amines, such as glycinamide (B1583983) or dimethylamine, to produce the corresponding amides without the need for isolation. researchgate.net

Table 1: Synthesis of 3',5'-di-O-benzoylthymidine-4'-C-carboxylic Acid and its Amide Derivatives

| Step | Starting Material | Reagents/Conditions | Product | Reference |

| 1 | 3',5'-di-O-benzoyl-4'-C-hydroxymethylthymidine | Pyridinium dichromate | 3',5'-di-O-benzoylthymidine-4'-C-carboxylic acid | researchgate.net |

| 2 | 3',5'-di-O-benzoylthymidine-4'-C-carboxylic acid | 1,1'-Carbonyldiimidazole, then Glycinamide | Aminocarbonylmethylamide derivative | researchgate.net |

| 3 | 3',5'-di-O-benzoylthymidine-4'-C-carboxylic acid | 1,1'-Carbonyldiimidazole, then Dimethylamine | N,N-dimethylamide derivative | researchgate.net |

Introduction of Fluoroalkyl Side Chains at C-5

While the C-5 position is part of the pyrimidine (B1678525) nucleobase, its functionalization is a critical area of nucleoside modification and is often performed on sugar-protected derivatives like 3',5'-di-O-benzoyl thymidine. The introduction of fluoroalkyl groups at this position can significantly impact the compound's biological properties.

A primary strategy for this modification involves palladium-catalyzed cross-coupling reactions. nih.gov The key intermediate for these reactions is often a 5-iodo-pyrimidine nucleoside, such as 3-N-benzoyl-3',5'-di-O-benzoyl-5-iodo-2'-deoxyuridine, which is structurally analogous to the corresponding thymidine derivative. nih.gov Research has demonstrated the successful use of Pd-catalyzed Negishi cross-coupling to react these 5-iodo compounds with unactivated Csp3 fluoroalkylzinc bromides. nih.gov This method provides a direct route for coupling an intact fluoroalkyl moiety to the pyrimidine ring. nih.gov

Alternative, though sometimes less efficient, routes include Sonogashira coupling with a propargyl alcohol followed by fluorination of the resulting alkyne, a step which can be challenging and yield-limiting. nih.gov The direct Negishi coupling approach avoids these difficult fluorination steps, enabling the synthesis of various 5-fluoroalkyl-2'-deoxy pyrimidine nucleosides with different chain lengths. nih.govresearchgate.net

Epimerization and Anomerization Processes (e.g., β- to α-thymidine conversions)

The stereochemistry at the C-1' anomeric center is crucial for the biological function of nucleosides. Converting the naturally occurring β-anomer to the synthetic α-anomer is a key transformation. For thymidine, this anomerization can be achieved using its 3',5'-di-O-acylated derivatives.

One established method involves treating a β-3',5'-di-O-acyl-2'-deoxythymidine derivative with a combination of bis(trimethylsilyl)acetamide and trimethylsilyltrifluoromethanesulfonate (TMSOTf) in a dry solvent like acetonitrile (B52724) at elevated temperatures. google.com This process facilitates the epimerization at the C-1' position, leading to the formation of the α-anomer. google.comrsc.org While this method is effective for di-O-p-toluoyl derivatives, it is applicable to other di-O-acyl compounds, including the di-O-benzoyl analog. google.com For the synthesis of α-thymidine 5'-O-monophosphate, 3',5'-O-diacetyl-β-thymidine is first anomerized to its α-counterpart before deprotection and phosphorylation. acs.org

Derivatization of the Nucleobase Moiety

N3-Protection and its Influence on Subsequent Reactions

The N3 position of the thymine (B56734) ring possesses an acidic proton and is nucleophilic, making it susceptible to unwanted side reactions during oligonucleotide synthesis. nih.gov One common side reaction is the Michael addition of acrylonitrile, a byproduct generated during the deprotection of cyanoethyl phosphate (B84403) groups. nih.gov

To prevent this, the N3 position can be protected. The benzoyl group is an effective protecting group for the thymine residue. nih.govresearchgate.net The synthesis of N3-benzoyl-thymidine can be achieved by reacting 2'-deoxythymidine with benzoyl chloride. nih.gov Subsequent standard procedures can be used to add a 5'-O-DMTr group and a 3'-phosphoramidite moiety to create a fully protected building block for oligonucleotide synthesis. nih.govresearchgate.net Studies have shown that when this N3-benzoyl protected thymidine (TBz) is exposed to acrylonitrile, the unwanted N3-cyanoethylated side product is not detected, whereas unprotected thymidine shows significant formation of this adduct. nih.gov While the N3-benzoyl group is stable during synthesis, other protecting groups are sometimes employed, though they may be susceptible to reaction with condensing agents like MSNT (1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole), unlike di-O-acetylthymidine which remains unaffected. nih.gov

Table 2: Effect of N3-Benzoyl Protection on Acrylonitrile Addition

| Thymidine Derivative | Condition | Side Product Formation | Reference |

| Unprotected Thymidine (T) | Reaction with acrylonitrile | N3-cyanoethylthymidine detected | nih.gov |

| N3-Benzoyl Thymidine (TBz) | Reaction with acrylonitrile | No N3-cyanoethylthymidine detected | nih.gov |

Functionalization of the Pyrimidine Ring

Beyond the N3 position, the C4 and C6 positions of the pyrimidine ring are common targets for modification to create novel thymidine analogs. These modifications often start with a sugar-protected thymidine.

A versatile method for C4 functionalization involves the activation of the C4 amide carbonyl. nih.govresearchgate.net In a typical procedure using O-t-butyldimethylsilyl-protected thymidine, the amide is activated with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent) and a base like DBU. nih.govresearchgate.net This forms a highly reactive O4-(benzotriazol-1-yl) intermediate in situ. nih.govresearchgate.net This intermediate can then be readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols, to yield C4-modified pyrimidine nucleosides in good yields. nih.govresearchgate.net This approach can be performed as a one-step or a two-step, one-pot reaction. nih.gov

Other strategies for C4 modification include converting the C4-carbonyl to a thione using Lawesson's reagent, followed by displacement reactions, although this often requires harsher conditions. nih.gov

Synthesis of Complex Nucleoside Scaffolds from this compound

The strategic application of protecting groups is fundamental in the multi-step synthesis of complex nucleoside analogues. This compound, with its hydroxyl groups at the 3' and 5' positions masked by robust benzoyl esters, serves as a key intermediate for various chemical transformations. While its use is well-documented in procedures like anomerization and regioselective deoxygenation, its role as a direct precursor for the synthesis of highly complex scaffolds such as double-headed nucleosides or carborane-containing structures is more specialized. The benzoyl groups provide stability under a range of reaction conditions, allowing for specific modifications at other positions of the nucleoside before their eventual removal.

Design and Synthesis of Double-Headed Nucleosides

The synthesis of "double-headed" nucleosides, which feature a second nucleobase attached to the primary nucleoside scaffold, is a significant area of research for creating novel DNA structures and therapeutic agents. The design strategy often involves modifying the sugar moiety of a protected nucleoside to introduce a linker or a functional group capable of coupling with a second nucleobase.

While many synthetic routes for double-headed thymidine analogues start with silyl-protected derivatives due to the ease of their introduction and removal, pathways involving benzoyl-protected intermediates are also utilized. For instance, in some syntheses, a benzoyl group is used to protect the exocyclic amine of a newly introduced purine (B94841) base, such as in the formation of an N⁶-benzoyl-protected adenine (B156593) derivative attached to a thymidine scaffold beilstein-journals.org.

A common approach to creating C4'-modified double-headed nucleosides involves several key steps starting from a protected thymidine. Although direct synthesis from this compound is not the most frequently cited method, related strategies highlight the principles involved. For example, a typical synthesis might start with the creation of a 4'-hydroxymethyl derivative from thymidine. This intermediate, often protected with groups like tert-butyldimethylsilyl (TBDMS), is then converted to a derivative with a good leaving group, such as a triflate. This activated intermediate can then undergo nucleophilic substitution with a second nucleobase, like adenine or another thymine, to yield the protected double-headed nucleoside. Final deprotection steps then yield the target molecule beilstein-journals.org.

Integration into Carborane- or Metallacarborane-Containing Nucleotide Structures

The incorporation of boron clusters, such as carboranes and their metal complexes (metallacarboranes), into nucleosides and nucleotides is a promising strategy for developing agents for boron neutron capture therapy (BNCT) and for creating electrochemical labels for DNA analysis. These boron-rich moieties offer unique therapeutic and diagnostic possibilities.

The synthesis of these complex conjugates often involves the preparation of a modified nucleoside phosphoramidite (B1245037) or triphosphate, which can then be incorporated into oligonucleotides using automated DNA synthesizers or enzymatic methods. Benzoyl protecting groups are standard in phosphoramidite chemistry, typically used to protect the exocyclic amino groups of deoxyadenosine (B7792050) (dA), deoxycytosine (dC), and deoxyguanosine (dG), while thymidine (T) does not require such protection journalirjpac.comatdbio.com.

One advanced strategy for creating these modified nucleotides involves the direct modification of a nucleoside triphosphate precursor. Research by Hocek and colleagues has demonstrated the synthesis of 2'-deoxyribonucleoside triphosphates modified with carborane or metallacarborane clusters attached to the nucleobase acs.org. This is often achieved via a one-step cross-coupling reaction, such as the Sonogashira reaction, between a halogenated nucleoside triphosphate and a terminal alkyne bearing the carborane moiety oup.com. The resulting modified nucleotide can then be used directly in enzymatic DNA synthesis acs.orgoup.com. While this method focuses on modifying the triphosphate rather than a protected nucleoside like this compound, the underlying principle of building a complex conjugate for biological applications is similar.

In other approaches, the carborane cage is tethered to the nucleoside scaffold through different positions. For example, syntheses have been reported where a carborane cluster is linked to the N3-position of the thymine base nih.gov. These syntheses typically start from unprotected thymidine, which is alkylated with a linker that is subsequently attached to the carborane cage.

Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Spectroscopic Characterization Techniques for Confirming Structure and Purity

Spectroscopic methods provide detailed information about the molecular structure, bonding, and atomic composition of 3',5'-di-O-benzoyl thymidine (B127349).

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of 3',5'-di-O-benzoyl thymidine. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR experiments, provides definitive evidence of the compound's constitution and the specific locations of the benzoyl groups. scienceopen.comwikipedia.orglibretexts.orgharvard.edu

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. The benzoylation of the 3'- and 5'-hydroxyl groups of thymidine induces significant downfield shifts in the signals of adjacent protons (H-3', H-5'a, and H-5'b) due to the deshielding effect of the electron-withdrawing benzoyl groups. medipol.edu.tr This downfield shift is a key indicator of successful acylation at these positions. medipol.edu.tr The aromatic protons of the two benzoyl groups typically appear as complex multiplets in the range of 7.4 to 8.1 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Upon benzoylation, the signals for C-3' and C-5' of the deoxyribose ring are shifted downfield. Furthermore, new signals corresponding to the carbons of the two benzoyl groups appear, including the characteristic ester carbonyl carbons (around 165-166 ppm) and the aromatic carbons. rsc.org

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ) for Thymidine and this compound. Data for this compound is based on closely related dibenzoylated nucleosides. rsc.org

Click to view interactive data table

| Atom Position | Thymidine (Typical δ in D₂O, ppm) | This compound (Expected δ in CDCl₃, ppm) | Comment |

|---|---|---|---|

| ¹H NMR | |||

| H-6 | ~7.5 | ~7.3 | Minor shift |

| H-1' | ~6.2 | ~6.3 | Minor shift |

| H-3' | ~4.4 | ~5.5 | Significant downfield shift upon benzoylation |

| H-4' | ~4.0 | ~4.6 | Downfield shift |

| H-5'a, H-5'b | ~3.8 | ~4.7 | Significant downfield shift upon benzoylation |

| H-2'a, H-2'b | ~2.3 | ~2.5 | Minor shift |

| 5-CH₃ | ~1.8 | ~1.5 | Minor shift |

| Aromatic (Benzoyl) | N/A | 7.4-8.1 (multiplets) | Appearance of benzoyl proton signals |

| ¹³C NMR | |||

| C-2 | ~152 | ~151 | Minor shift |

| C-4 | ~166 | ~164 | Minor shift |

| C-5 | ~111 | ~112 | Minor shift |

| C-6 | ~137 | ~135 | Minor shift |

| C-1' | ~85 | ~88 | Downfield shift |

| C-3' | ~71 | ~74 | Downfield shift upon benzoylation |

| C-4' | ~88 | ~81 | Shift upon change in ring conformation/substitution |

| C-5' | ~62 | ~64 | Downfield shift upon benzoylation |

| 5-CH₃ | ~12 | ~12 | No significant change |

| C=O (Benzoyl) | N/A | ~166 | Appearance of ester carbonyl signals |

| Aromatic (Benzoyl) | N/A | 128-134 | Appearance of benzoyl carbon signals |

2D NMR for Regioselectivity: Two-dimensional NMR experiments are crucial for confirming the precise location (regioselectivity) of the benzoyl groups.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment establishes the connectivity between adjacent protons, allowing for the assignment of the entire deoxyribose spin system from H-1' through to H-5'. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, confirming the assignment of C-1' to H-1', C-3' to H-3', etc. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the definitive experiment for confirming regioselectivity. It reveals correlations between protons and carbons that are separated by two or three bonds. A key correlation would be observed between the benzoyl ester carbonyl carbon and the H-3' and H-5' protons of the sugar ring, unequivocally proving that benzoylation occurred at these positions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rsc.org The transformation of thymidine to this compound is accompanied by distinct changes in the IR spectrum.

The most significant changes observed are:

Disappearance of O-H Stretch: The broad absorption band corresponding to the hydroxyl (-OH) stretching vibrations of thymidine, typically found around 3400-3500 cm⁻¹, disappears upon successful benzoylation of both the 3'- and 5'-hydroxyl groups. medipol.edu.tr

Appearance of Ester C=O Stretch: A strong, sharp absorption band appears in the region of 1720-1740 cm⁻¹. This band is characteristic of the carbonyl (C=O) stretching vibration of the newly formed benzoate (B1203000) ester groups.

Other Bands: The spectrum also retains the characteristic C=O stretching bands of the thymine (B56734) ring (typically around 1650-1700 cm⁻¹) and includes C-H stretching bands for aromatic and aliphatic groups, as well as C=C stretching bands for the aromatic benzoyl rings. universiteitleiden.nlohio-state.edu

Table 2: Key Infrared Absorption Bands for the Characterization of this compound.

Click to view interactive data table

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| O-H (in Thymidine) | Stretching | ~3400-3500 (broad) | Disappears in the product, confirming reaction of -OH groups. medipol.edu.tr |

| C=O (Benzoate Ester) | Stretching | ~1720-1740 (strong, sharp) | Appears in the product, confirming ester formation. |

| C=O (Thymine Ring) | Stretching | ~1650-1700 (strong) | Present in both reactant and product. ohio-state.edu |

| C-H (Aromatic) | Stretching | ~3000-3100 | Indicates presence of benzoyl rings. |

| C=C (Aromatic) | Stretching | ~1450-1600 | Indicates presence of benzoyl rings. |

| C-O (Ester) | Stretching | ~1250-1300 | Supports the presence of the ester linkages. |

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of this compound and to support its structural confirmation through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

The molecular formula for this compound is C₂₄H₂₂N₂O₇, which corresponds to a monoisotopic mass of approximately 450.1430 g/mol . Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the compound can be detected as various ions:

[M+H]⁺ (protonated molecule): ~451.1503 m/z

[M+Na]⁺ (sodium adduct): ~473.1322 m/z

[M]⁺˙ (molecular ion in Electron Ionization - EI)

Tandem MS (MS/MS) experiments can be performed to study the fragmentation patterns, which provide further structural evidence. nih.govphotobiology.com Characteristic fragments would include the loss of one or both benzoyl groups and the cleavage of the N-glycosidic bond, resulting in ions corresponding to the thymine base and the dibenzoylated deoxyribose sugar moiety. photobiology.com

Table 3: Expected Mass Spectrometry Data for this compound.

Click to view interactive data table

| Ion/Fragment | Formula | Expected m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₂₄H₂₃N₂O₇]⁺ | ~451.15 | Protonated molecular ion. |

| [M+Na]⁺ | [C₂₄H₂₂N₂O₇Na]⁺ | ~473.13 | Sodium adduct of the molecular ion. rsc.org |

| [M - C₇H₅O]⁺ | [C₁₇H₁₈N₂O₆]⁺ | ~346.12 | Loss of a benzoyl radical. |

| [M - C₇H₅O₂]⁺ | [C₁₇H₁₇N₂O₅]⁺ | ~345.11 | Loss of a benzoic acid moiety. |

| [Thymine+H]⁺ | [C₅H₇N₂O₂]⁺ | ~127.05 | Protonated thymine base after glycosidic bond cleavage. |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for monitoring the progress of the benzoylation reaction and for the purification of the final product to a high degree of homogeneity.

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the conversion of thymidine to its dibenzoylated derivative. universiteitleiden.nl The progress of the reaction can be followed by spotting the reaction mixture on a silica gel TLC plate alongside the starting material (thymidine).

Because the product, this compound, is significantly less polar than the highly polar thymidine starting material (due to the masking of the two hydroxyl groups), it travels further up the TLC plate in a given solvent system. This results in a higher Retention Factor (Rƒ) value for the product compared to the starting material. The reaction is considered complete when the spot corresponding to thymidine is no longer visible. TLC is also used to assess the purity of the final product by checking for the presence of a single spot. scripps.edu

Table 4: Representative TLC Analysis for the Benzoylation of Thymidine.

Click to view interactive data table

| Compound | Polarity | Typical Rƒ Value (e.g., in 1:1 Hexane/Ethyl Acetate) | Visualization Method |

|---|---|---|---|

| Thymidine | High | ~0.1 | UV light (254 nm) |

| This compound | Low | ~0.6 | UV light (254 nm) |

Column chromatography is the standard method for the purification of this compound on a preparative scale. scripps.eduresearchgate.net This technique separates compounds based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase.

For the purification of this compound, silica gel is typically used as the stationary phase. The crude reaction mixture is loaded onto the top of the silica gel column. A mobile phase (eluent), often a mixture of nonpolar and polar solvents such as hexanes and ethyl acetate, is then passed through the column. scripps.edu The less polar product moves through the column more quickly than any remaining polar starting materials or by-products. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound. universiteitleiden.nl

X-ray Crystallography for Absolute Configuration and Structural Confirmation

Single-crystal X-ray crystallography stands as the most definitive analytical method for the unambiguous determination of the three-dimensional structure of a molecule. This powerful technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for a molecule such as this compound with its multiple stereocenters. The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays and analyzing the resulting diffraction pattern. The scattering of X-rays by the electron clouds of the atoms in the crystal lattice allows for the construction of a detailed electron density map, from which the exact atomic positions can be determined.

For this compound, X-ray crystallography would provide irrefutable confirmation of its molecular structure, including the conformation of the deoxyribose sugar ring and the orientation of the thymine and benzoyl groups. Crucially, for this chiral molecule, anomalous dispersion techniques in X-ray diffraction can be used to determine the absolute stereochemistry of each chiral center. The Flack parameter, derived from the analysis of Bijvoet pairs in the diffraction data, is a key indicator for establishing the absolute configuration. A value close to zero for the correct enantiomer confirms the assigned stereochemistry with a high degree of confidence.

Despite the power of this technique, a comprehensive search of established crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals that a complete single-crystal X-ray structure of this compound has not been publicly deposited or published. Therefore, specific experimental data on its crystal system, space group, and precise atomic coordinates are not available in the current scientific literature.

To illustrate the type of information that would be obtained from such an analysis, a hypothetical data table is presented below. This table represents the typical crystallographic parameters that would be reported in a study of this nature.

Hypothetical Crystallographic Data for this compound (Note: The following data is for illustrative purposes only and does not represent experimentally determined values.)

| Parameter | Hypothetical Value |

| Chemical Formula | C₂₄H₂₂N₂O₇ |

| Formula Weight | 450.44 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 8.5 Å |

| b | 12.3 Å |

| c | 20.1 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 2101.5 ų |

| Z (molecules per unit cell) | 4 |

| Calculated Density | 1.42 g/cm³ |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature | 293(2) K |

| Reflections Collected | 15000 |

| Independent Reflections | 4000 |

| R-factor | 0.045 |

| Flack Parameter | 0.05(10) |

Q & A

Basic Research Questions

Q. What is the role of benzoyl protection in 3',5'-di-O-benzoyl thymidine synthesis, and how does it influence reaction selectivity?

- Methodological Answer : The benzoyl groups at the 3' and 5' hydroxyl positions protect reactive sites during oligonucleotide synthesis, preventing undesired side reactions. For example, in oxidative condensation reactions involving thymidine 3'-H-phosphonate derivatives, the benzoyl groups stabilize intermediates and ensure regioselective coupling. This is critical in stepwise oligonucleotide assembly, where protecting groups are selectively removed post-synthesis. The use of 31P NMR spectroscopy confirms the stability of intermediates, such as S-(2-pyridyl) phosphorothioate derivatives, under optimized conditions .

Q. How is 31P NMR spectroscopy employed to monitor the synthesis of this compound intermediates?

- Methodological Answer : 31P NMR is indispensable for tracking phosphorous-containing intermediates. For instance, during the oxidative condensation of thymidine 3'-H-phosphonate with 3'-O-acetylthymidine, distinct 31P NMR peaks at ~11 ppm (S-pyridyl phosphorothioate intermediates) and ~-0.75 ppm (final phosphodiester product) are observed. Time-resolved NMR analysis (e.g., every 60 minutes) reveals transient intermediates and reaction kinetics. This method also resolves stereochemical outcomes, such as diastereomer formation in H-phosphonate derivatives .

Q. What are the standard protocols for purifying this compound derivatives?

- Methodological Answer : Silica gel chromatography with gradients of ethyl acetate/hexane is commonly used. For example, after oxidative condensation, the crude product is dissolved in pyridine, adsorbed onto silica, and eluted with 5–10% methanol in dichloromethane. TLC (Rf = 0.3–0.5) and high-resolution mass spectrometry (HRMS) validate purity. Triethylamine is often added to neutralize acidic byproducts during workup .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., oxidation vs. condensation) impact the yield of this compound?

- Methodological Answer : The interplay between oxidation and condensation is critical. For instance, using PPh3–PySSPy as a coupling agent initiates simultaneous oxidation of H-phosphonate to reactive S-pyridyl phosphorothioate intermediates, which then undergo nucleophilic attack by 3'-O-acetylthymidine. Competing hydrolysis pathways are suppressed by anhydrous solvents (e.g., CD3CN or pyridine-d5) and stoichiometric control (5.0 eq PPh3, 10.0 eq PySSPy). 31P NMR data show that excess PySSPy accelerates oxidation, while insufficient amounts lead to incomplete coupling .

Q. How can contradictory 31P NMR data (e.g., unexpected peaks at ~45 ppm) be resolved during mechanistic studies?

- Methodological Answer : Contradictory peaks often arise from unstable intermediates. For example, a peak at 45.70 ppm was attributed to a phosphorodithioate intermediate (compound 7), which rapidly reacts with alcohols. To confirm, independent synthesis of authentic standards (e.g., S-pyridyl phosphorothioate derivatives) and comparative NMR under identical conditions (solvent, temperature) are required. Proton-decoupled 31P NMR and HRMS further validate assignments. In one study, spiking experiments with synthesized compound 6 (11.15 ppm) resolved ambiguities .

Q. What strategies optimize the regioselectivity of this compound in solid-phase oligonucleotide synthesis?

- Methodological Answer : Regioselectivity is controlled by protecting group orthogonality. For example, the 5'-O-dimethoxytrityl (DMTr) group is acid-labile, while benzoyl groups require basic conditions (e.g., NH3/MeOH) for removal. Coupling efficiency is enhanced using Bop-Cl or PySSPy/PPh3, which activate H-phosphonate without destabilizing benzoyl protections. Kinetic studies using 31P NMR show that DMTr deprotection (80% acetic acid, 30 sec) precedes coupling to minimize side reactions .

Q. How do solvent polarity and temperature influence the stability of S-pyridyl phosphorothioate intermediates?

- Methodological Answer : Polar aprotic solvents (e.g., pyridine-d5) stabilize charged intermediates by solvating the phosphorothioate moiety. At 25°C, the half-life of S-pyridyl intermediates is ~2 hours, whereas in CD3CN, decomposition occurs within 30 minutes. Low temperatures (-20°C) prolong intermediate stability, enabling isolation for downstream reactions. Solvent screening via 31P NMR (e.g., pyridine vs. acetonitrile) and Arrhenius plots of degradation rates provide empirical guidelines .

Data Contradiction Analysis

Q. Why do some studies report lower yields (<50%) of this compound despite optimal stoichiometry?

- Methodological Answer : Yield discrepancies often stem from trace moisture or oxygen. For example, H-phosphonate derivatives are hygroscopic, and even 0.1% water hydrolyzes intermediates. Rigorous drying (molecular sieves, argon purging) and fresh PySSPy (oxidized PySSPy loses efficacy) are essential. Comparative TLC and 31P NMR of "failed" reactions often reveal hydrolyzed byproducts (e.g., phosphates at ~0 ppm). Replicating conditions with deuterated solvents (pyridine-d5) minimizes variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.